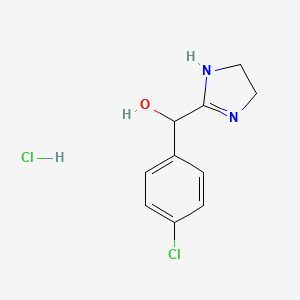

(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride

Description

(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is a substituted imidazoline derivative with a molecular formula of C₁₀H₁₂Cl₂N₂O and an average molecular mass of 247.119 g/mol . The compound features a 4-chlorophenyl group attached to a methanol-substituted 4,5-dihydro-1H-imidazol-2-yl ring system, protonated as a hydrochloride salt.

Properties

CAS No. |

93335-38-7 |

|---|---|

Molecular Formula |

C10H12Cl2N2O |

Molecular Weight |

247.12 g/mol |

IUPAC Name |

(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)methanol;hydrochloride |

InChI |

InChI=1S/C10H11ClN2O.ClH/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10;/h1-4,9,14H,5-6H2,(H,12,13);1H |

InChI Key |

JYCDXEQDDCPXSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C(C2=CC=C(C=C2)Cl)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 4,5-dihydro-1H-imidazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Formation of the 4,5-dihydro-1H-imidazol-2-yl Core

-

Imidazole ring formation : Typically involves condensation of diamines with carbonyl compounds. For example, reactions with paraformaldehyde and acetic acid yield dihydroimidazoles .

-

Substitution with chlorophenyl groups : Nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki coupling) could introduce the 4-chlorophenyl moiety .

Hydrochloride Salt Formation

-

Protonation : The methanol group is protonated with HCl to form the hydrochloride salt. This step stabilizes the compound for storage and handling .

Reaction Mechanism

Based on analogous systems , the synthesis likely proceeds via:

-

Imidazole ring formation (e.g., via paraformaldehyde and ammonium acetate).

-

Substitution of the chlorophenyl group (e.g., via nucleophilic attack on a chlorophenyl reagent).

-

Methanol group installation (e.g., via alkylation or reduction).

-

Salt formation with HCl.

Key Reaction Conditions

Structural and Spectroscopic Analysis

The compound’s structure is confirmed via:

-

1H NMR : Signals for aromatic protons (~7–8 ppm), methylene groups (~4 ppm), and NH regions .

-

13C NMR : Peaks for carbonyl carbons (~170 ppm), aromatic carbons (~128–135 ppm), and aliphatic carbons (~40–50 ppm) .

-

HR-MS : Matches calculated mass for the hydrochloride salt .

Reactivity and Stability

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds, including (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride, exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans and Aspergillus niger . The mechanism of action often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Potential

Imidazole derivatives are increasingly recognized for their anticancer properties. This compound has been studied for its ability to inhibit specific cancer cell lines. For instance, compounds with similar structures have shown promise in targeting the MDM2 protein, which is implicated in cancer progression . This suggests potential applications in cancer therapeutics.

Neurological Effects

There is growing interest in the neuroprotective properties of imidazole derivatives. Some studies suggest that compounds like this compound may provide protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Biochemical Research

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic processes. For example, certain imidazole derivatives have been shown to act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways . This positions this compound as a potential candidate for developing anti-inflammatory drugs.

Drug Development

In drug formulation research, the compound's solubility and stability profiles are crucial for developing effective therapeutic agents. Studies focusing on the physicochemical properties of this compound have provided insights into optimizing formulations for enhanced bioavailability .

Materials Science Applications

Polymer Chemistry

The incorporation of imidazole derivatives into polymer matrices has been explored for creating advanced materials with unique properties. Research indicates that these compounds can enhance the thermal stability and mechanical strength of polymers, making them suitable for applications in coatings and composites .

Case Studies and Research Findings

Here are some documented case studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The target compound is distinguished by its imidazoline ring (4,5-dihydro-1H-imidazole), which reduces aromaticity compared to fully unsaturated imidazole derivatives like tizanidine .

- Compounds with amide or triazole substituents (e.g., ) exhibit higher molecular complexity and may target different biological pathways.

Key Observations :

Table 3: Reported Bioactivities of Comparable Compounds

Key Observations :

- The target compound’s lack of reported bioactivity contrasts with analogs like tizanidine (muscle relaxant) and (antioxidant). Its imidazoline core may align with α₂-adrenergic targeting, similar to A61603 and Ro 115–1240 .

- Cytotoxicity in correlates with chloroaryl and heterocyclic substituents, suggesting the target compound could be screened for similar effects.

Biological Activity

(4-Chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

| Property | Details |

|---|---|

| CAS No. | 93335-38-7 |

| Molecular Formula | C10H12ClN2O |

| Molecular Weight | 247.12 g/mol |

| IUPAC Name | (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)methanol; hydrochloride |

| InChI Key | JYCDXEQDDCPXSH-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 4,5-dihydro-1H-imidazole in the presence of reducing agents like sodium borohydride. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various microorganisms, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

For instance, minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Daptomycin | 1 | Antibacterial |

| Vancomycin | 2 | Antibacterial |

| This compound | <10 | Antibacterial |

The compound's antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been studied for its anticancer potential. Research has demonstrated that it can significantly reduce the viability of cancer cell lines such as Caco-2 and A549.

The following table summarizes findings from various studies on the anticancer effects:

These results indicate that the compound may act through apoptosis induction or cell cycle arrest mechanisms .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological outcomes. For example:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Receptor Modulation : It can interact with cellular receptors that play roles in cancer cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited MIC values comparable to established antibiotics against resistant strains of Staphylococcus aureus and Enterococcus faecium.

- Anticancer Studies : Clinical trials are underway to evaluate the safety and efficacy of this compound in treating specific types of cancer, focusing on its ability to reduce tumor size in preclinical models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)methanol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves the condensation of benzil derivatives with substituted aldehydes and amines. For example, benzil (3.0 g, 14.28 mmol) and 5-chlorosalicylaldehyde (2.24 g, 14.28 mmol) are refluxed in glacial acetic acid with 4-methoxyaniline and ammonium acetate for 2.5 hours, yielding ~75% product after recrystallization in ethyl acetate . Solvent choice (e.g., ethanol vs. water) and catalyst selection (e.g., Raney nickel vs. palladium on carbon) significantly affect yield by minimizing side reactions like hydrodechlorination .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography is used to resolve the crystal structure, confirming the imidazole core and substituent positions . FTIR (e.g., C–H stretching at 3057 cm⁻¹, O–H at 3200–3400 cm⁻¹) and NMR (¹H/¹³C) validate functional groups and regiochemistry . Melting point analysis (153–155°C) and LC-MS further ensure purity .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro antimicrobial assays (e.g., agar diffusion) and cytotoxicity studies (MTT assays) are standard. Derivatives show moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) and cancer cell lines (IC₅₀ ~50 µM) . Dose-response curves and molecular docking (e.g., AutoDock Vina) help predict binding to targets like bacterial topoisomerases .

Advanced Research Questions

Q. How can reaction optimization address low yields or undesired byproducts during synthesis?

- Methodological Answer : Catalyst screening (e.g., Raney nickel avoids dehalogenation vs. palladium on carbon) and solvent optimization (e.g., ethanol enhances Schiff base formation) improve yields to >90% . Kinetic monitoring via TLC or LC-MS identifies intermediates, enabling stepwise adjustments (e.g., NaOH addition post-hydrogenation) .

Q. What advanced analytical methods enable enantiomer detection and quantification using this compound?

- Methodological Answer : Fluorescence derivatization with λex 335 nm/λem 420 nm in chloroform after reaction with hexylamine allows enantiomer discrimination. Chiral HPLC (e.g., Chiralpak AD-H column) coupled with fluorescence detection achieves sub-µM sensitivity for hydroxyl-containing analytes .

Q. How can molecular docking and dynamics studies elucidate its pharmacological mechanisms?

- Methodological Answer : Docking into enzyme active sites (e.g., COX-2 for anti-inflammatory activity) using AutoDock or Schrödinger Suite identifies key interactions (H-bonding with His90, hydrophobic contacts). MD simulations (NAMD/GROMACS) assess stability over 100 ns trajectories, validating binding modes .

Q. What environmental fate studies are relevant for assessing ecological risks?

- Methodological Answer : OECD 301F biodegradability tests and LC-MS/MS monitor abiotic/biotic degradation in soil/water. LogP (~2.1) predicts moderate bioaccumulation, while EC₅₀ assays (e.g., Daphnia magna) evaluate acute toxicity . QSAR models estimate persistence and transformation products .

Contradictions and Data Gaps

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer : Cross-validate using standardized assays (e.g., CLSI guidelines for antimicrobial testing) and control for solvent effects (DMSO vs. aqueous buffers). Meta-analysis of IC₅₀/EC₅₀ values (e.g., Web of Science datasets) identifies outliers linked to assay conditions .

Q. What unresolved questions exist regarding structure-activity relationships (SAR) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.